Phenethyltrimethylammonium bromide

Description

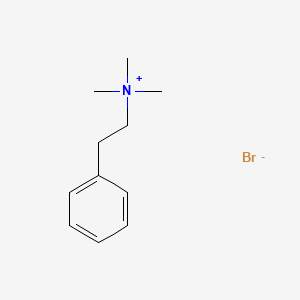

Phenethyltrimethylammonium bromide (chemical formula: C₁₁H₁₈BrN) is a quaternary ammonium compound characterized by a phenethyl group linked to a trimethylammonium moiety. It has been identified in botanical sources, such as A. sclerocarpa bark, alongside alkaloids like magnoflorine and candicine . Structurally, its nicotine-like activity is notable; however, hydroxylation at the 2-position (as in 2-hydroxythis compound) significantly reduces this activity . This highlights the sensitivity of its pharmacological profile to structural modifications.

Properties

CAS No. |

6068-85-5 |

|---|---|

Molecular Formula |

C11H18BrN |

Molecular Weight |

244.17 g/mol |

IUPAC Name |

trimethyl(2-phenylethyl)azanium;bromide |

InChI |

InChI=1S/C11H18N.BrH/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

ZOMFHATVODXRID-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCC1=CC=CC=C1.[Br-] |

Origin of Product |

United States |

Preparation Methods

Phenethyltrimethylammonium bromide can be synthesized through a multi-step process. One common method involves the reaction of N,N-dimethylaniline with dimethyl sulfate, followed by treatment with 48% hydrobromic acid and bromine . This process yields the desired compound in a crystalline form. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Phenethyltrimethylammonium bromide undergoes various chemical reactions, including:

Oxidation: It can oxidize secondary alcohols to ketones and sulfides to sulfoxides.

Bromination: It is used for the bromination of alkenes and the α-position of carbonyl compounds.

Substitution: It can participate in substitution reactions, particularly in the presence of catalytic amounts of antimony bromide or copper bromide.

Common reagents used in these reactions include hydrobromic acid, bromine, and catalytic amounts of antimony bromide or copper bromide. The major products formed from these reactions are typically brominated or oxidized derivatives of the starting materials.

Scientific Research Applications

Phenethyltrimethylammonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a brominating and oxidizing agent in organic synthesis.

Biology: It has applications in the study of biological oxidation processes and enzyme mechanisms.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.

Mechanism of Action

The mechanism of action of phenethyltrimethylammonium bromide involves its ability to donate bromine atoms or accept electrons during oxidation reactions. It targets molecular pathways involving the transfer of bromine or electrons, facilitating the transformation of substrates into brominated or oxidized products .

Comparison with Similar Compounds

Trimethylphenylammonium Bromide

- Structure : Replaces the phenethyl group with a phenyl ring (C₉H₁₄BrN).

- Used in organic synthesis as a phase-transfer catalyst .

- Safety: Limited toxicity data, but similar quaternary ammonium compounds often require precautions against skin/eye irritation .

Tetraethylammonium Bromide

- Structure : Four ethyl groups instead of methyl/phenethyl (C₈H₂₀BrN).

- Activity: Known as a potassium channel blocker, contrasting with Phenethyltrimethylammonium’s nicotine-like effects. Smaller size reduces surfactant properties .

- Applications : Primarily in electrophysiology research.

Cetyltrimethylammonium Bromide (CTAB)

n-Hexyltrimethylammonium Bromide (HeTAB)

- Structure : Hexyl chain (C₉H₂₂BrN).

- Activity : Acts as a cosurfactant with CTAB, altering micelle size and solution conductance. Shorter chain reduces hydrophobicity compared to CTAB .

Structural and Functional Data Table

Key Research Findings

- Impact of Substituents : Hydroxylation at the 2-position in Phenethyltrimethylammonium derivatives abolishes nicotine-like activity, emphasizing the role of steric and electronic effects .

- Chain Length vs. Surfactancy : Longer alkyl chains (e.g., CTAB vs. HeTAB) lower CMC and enhance micelle stability .

Biological Activity

Phenethyltrimethylammonium bromide (PETAB) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of PETAB, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the chemical formula CHBrN. It is characterized by a phenethyl group attached to a trimethylammonium moiety, making it a cationic surfactant with amphiphilic properties. This structure contributes to its interaction with biological membranes and cellular components.

PETAB acts primarily as a muscarinic receptor antagonist , influencing various physiological processes. Its antagonistic action on muscarinic acetylcholine receptors (mAChRs) leads to several biological responses, including:

- Smooth Muscle Relaxation : PETAB induces relaxation in smooth muscle tissues, which can be beneficial in conditions such as asthma where bronchodilation is required.

- Antibacterial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes.

Antimicrobial Effects

Recent studies have indicated that PETAB possesses notable antibacterial properties. The following table summarizes its activity against various bacterial strains:

The antibacterial effects were evaluated using disk diffusion and broth microdilution methods, showing significant inhibition zones particularly against S. aureus and H. influenzae.

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that PETAB can affect cell proliferation:

- Cytotoxic Assays : Using MTT and Alamar blue assays on human colon cancer Caco-2 cell lines, PETAB exhibited moderate antiproliferative activity at concentrations around 10 mM.

- Cell Morphology : Exposure to PETAB resulted in altered cell shapes and dimensions, suggesting potential impacts on cellular architecture and function.

Case Studies

- Antibacterial Efficacy : A study highlighted the effectiveness of PETAB against various pathogens, comparing its activity to standard antibiotics like gentamicin. The results indicated that PETAB could serve as an alternative or adjunctive treatment for bacterial infections resistant to conventional therapies.

- Anticancer Potential : Research involving the application of PETAB in 3D cell culture systems showed promising results in inhibiting tumor cell aggregation, indicating its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.